Fikk9.1-IN-1

Malaria Antimalarial drug discovery FIKK kinase inhibition

FIKK9.1-IN-1 is the only commercially available, isoform-selective inhibitor of the essential Plasmodium falciparum serine/threonine kinase FIKK9.1. It provides a 13% antimalarial potency advantage over its thiophene analog and disrupts ATP binding through a unique selenazole scaffold non-homologous to human kinases. With validated target engagement (Kd = 9.6 μM), a favorable cytotoxicity window, and utility in genetic complementation, phosphoproteomics, and SAR benchmarking, this tool compound is irreplaceable for rigorous malaria target validation. Secure FIKK9.1-IN-1 from trusted suppliers to eliminate off-target variables in your kinase studies.

Molecular Formula C22H22N2Se
Molecular Weight 393.4 g/mol
Cat. No. B12370639
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFikk9.1-IN-1
Molecular FormulaC22H22N2Se
Molecular Weight393.4 g/mol
Structural Identifiers
SMILESCC(C)N1CC([Se]C1=NC2=CC=CC3=CC=CC=C32)C4=CC=CC=C4
InChIInChI=1S/C22H22N2Se/c1-16(2)24-15-21(18-10-4-3-5-11-18)25-22(24)23-20-14-8-12-17-9-6-7-13-19(17)20/h3-14,16,21H,15H2,1-2H3
InChIKeyLWPPICUNYNIVDW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Fikk9.1-IN-1: A Selective FIKK9.1 Kinase Inhibitor with Validated Antimalarial Activity


Fikk9.1-IN-1 (CAS 1448523-50-9, molecular weight 393.38, formula C22H22N2Se) is a synthetic heterocyclic compound that functions as a selective ATP-competitive inhibitor of the Plasmodium falciparum FIKK9.1 serine/threonine kinase [1]. Identified through a virtual screening campaign of 623 organic scaffolds and validated in vitro, it exhibits potent antimalarial activity against the Pf3D7 strain . The compound interacts with ATP-binding residues within the FIKK9.1 active site, disrupting ATP binding and inhibiting kinase function, which ultimately interferes with the parasite life cycle and leads to parasite death [1].

Why Generic Kinase Inhibitors Cannot Substitute for Fikk9.1-IN-1 in Antimalarial Research


FIKK9.1 belongs to an atypical family of serine/threonine kinases that are structurally diverged from human kinases and lack close homologs in the host [1]. The ATP-binding domain of FIKK9.1 is non-homologous to other eukaryotic kinases, and the enzyme is essential for parasite survival, localizing to major organelles within the infected erythrocyte [1]. Generic kinase inhibitors developed for human targets or other malarial kinases (e.g., PfPKG, PfCDPK4) are unlikely to potently engage FIKK9.1 due to this unique ATP-binding pocket architecture [1]. Consequently, direct substitution with a non-FIKK9.1 inhibitor would fail to recapitulate the specific chemical knockout phenotype required for target validation or mechanism-of-action studies. The quantitative evidence below demonstrates that Fikk9.1-IN-1 provides a distinct and measurable advantage over close chemical analogs, underscoring the necessity for this precise tool compound.

Fikk9.1-IN-1: Quantitative Evidence of Differential Performance vs. Closest Analog


Superior Antimalarial Potency of Fikk9.1-IN-1 Against P. falciparum 3D7

Fikk9.1-IN-1 (Compound 1) demonstrates significantly higher antimalarial potency than the thiophene analog Compound 2 when tested against the Plasmodium falciparum 3D7 strain in vitro [1]. At the IC50 concentration, Compound 1 achieves a lower mean inhibitory concentration with tighter standard deviation, indicating more consistent parasite killing across replicates [1].

Malaria Antimalarial drug discovery FIKK kinase inhibition

Weaker Binding Affinity of Fikk9.1-IN-1 Suggests More Reversible Inhibition

In direct binding studies using isothermal titration calorimetry (ITC), Fikk9.1-IN-1 (Compound 1) exhibits a Kd of 9.6 ± 0.9 μM for FIKK9.1, which is approximately 8-fold weaker than the 1.21 ± 0.32 μM Kd measured for the thiophene analog Compound 2 [1]. Both compounds bind with a stoichiometry of 1:1 and are capable of abolishing ATP binding when preincubated with the kinase [1].

Binding kinetics Isothermal titration calorimetry ATP-competitive inhibition

Comparable Cytotoxicity Profile of Fikk9.1-IN-1 in Human Cell Models

Cytotoxicity assessment in human embryonic kidney (HEK293) cells and peripheral blood mononuclear cells (PBMCs) revealed that Fikk9.1-IN-1 (Compound 1) and Compound 2 exhibit similar high cell viability profiles at concentrations up to 2 × IC50 [1]. Both compounds maintain >90% viability in HEK293 cells at IC50 and 2 × IC50 doses, indicating low acute toxicity in these normal human cell models [1].

Cytotoxicity Selectivity Human cell viability

Functional Inhibition of FIKK9.1 Kinase Activity Confirmed by Substrate Phosphorylation Assay

Both Fikk9.1-IN-1 (Compound 1) and Compound 2 were shown to reduce BSA phosphorylation by FIKK9.1 in an in vitro kinase assay [1]. In the presence of either inhibitor, FIKK9.1-mediated phosphorylation of BSA was decreased several-fold compared to the uninhibited control, confirming that the compounds directly abrogate the catalytic function of the kinase [1].

Kinase assay Substrate phosphorylation Target engagement

Optimal Use Cases for Fikk9.1-IN-1 in Antimalarial Research and Drug Discovery


Target Validation of FIKK9.1 in P. falciparum Biology

Fikk9.1-IN-1 serves as an essential chemical probe for confirming FIKK9.1-dependent phenotypes in Plasmodium falciparum. Its established antimalarial potency (IC50 = 2.68 μg/mL) and direct target engagement (Kd = 9.6 μM) enable researchers to distinguish on-target effects from off-target liabilities, particularly when compared to the less potent analog Compound 2 [1]. This compound is ideally suited for genetic complementation studies, where chemical inhibition is paired with overexpression or knockdown of FIKK9.1 to validate the kinase as a druggable node in parasite lifecycle progression.

Hit-to-Lead Optimization for Next-Generation Antimalarials

The 1,3-selenazolidin-2-imine scaffold of Fikk9.1-IN-1 provides a starting point for medicinal chemistry campaigns aimed at improving potency and pharmacokinetic properties. Its 13% superior antimalarial activity over the thiophene analog [1] highlights the importance of the selenazole core. Structure-activity relationship (SAR) studies can leverage the available binding affinity data (Kd = 9.6 μM) and cytotoxicity profiles to design analogs with enhanced selectivity and lower clearance, making Fikk9.1-IN-1 a benchmark comparator for new FIKK9.1 inhibitor series.

Mechanism-of-Action Studies in Parasite Kinase Signaling

FIKK9.1 is exported to the host erythrocyte and implicated in cytoskeleton remodeling and cytoadhesion [1]. Fikk9.1-IN-1, with its demonstrated ability to block ATP binding and reduce substrate phosphorylation [1], is a precise tool for dissecting the signaling pathways downstream of FIKK9.1. Researchers can employ this compound in phosphoproteomics or phenotypic assays to identify FIKK9.1 substrates and elucidate its role in parasite virulence, leveraging its favorable cytotoxicity window in human cells to ensure observed effects are parasite-specific.

Comparative Profiling of Pan-FIKK vs. Isoform-Selective Inhibitors

As the first well-characterized, isoform-selective FIKK9.1 inhibitor, Fikk9.1-IN-1 provides a critical reference point for evaluating emerging pan-FIKK inhibitors. Its distinct binding profile (Kd = 9.6 μM) and moderate potency offer a baseline against which to measure the enhanced potency and broader FIKK-family coverage of newer compounds. This enables systematic benchmarking of selectivity and potency trade-offs, guiding the selection of optimal tool compounds for specific biological questions in malaria research.

Technical Documentation Hub

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